
1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is an organic compound with the molecular formula C12H13ClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of 1-benzyl-3,5-dimethyl-1H-pyrazole. The process involves the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is typically carried out at low temperatures to prevent decomposition and ensure high yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonating agent .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: A similar compound with a simpler structure, lacking the benzyl group.
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Another related compound with similar reactivity but different substitution patterns.
Uniqueness
1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as the synthesis of more complex organic molecules and the development of novel therapeutic agents .
Biological Activity
1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is an organic compound with the molecular formula C12H13ClN2O2S. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features and biological activities. The sulfonyl chloride group confers significant reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent.
The biological activity of this compound primarily stems from its electrophilic sulfonyl chloride group, which readily reacts with nucleophiles. This reactivity allows for the formation of sulfonamide derivatives, which have been shown to exhibit various biological activities, including anticancer properties. The compound's mechanism of action involves modulation of key cellular pathways such as mTORC1 signaling and autophagy processes.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides derived from this compound showed submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were found to reduce mTORC1 activity and increase basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the benzamide moiety significantly influence the biological activity of the compounds derived from this compound. Compounds with specific substitutions exhibited enhanced metabolic stability and selective targeting of cancer cells under metabolic stress .
Compound | Antiproliferative Activity | Mechanism |
---|---|---|
Compound 22 | Moderate | Disrupts autophagic flux |
Compound 23 | High (submicromolar) | Inhibits mTORC1, increases basal autophagy |
Case Study 1: Anticancer Activity
In a study focusing on pancreatic cancer, two selected compounds derived from this compound were evaluated for their effects on cell proliferation and autophagy modulation. Both compounds demonstrated potent anticancer activity through their ability to inhibit mTORC1 signaling pathways while promoting basal autophagy. The findings suggest that these compounds could serve as potential therapeutic agents for treating pancreatic ductal adenocarcinoma (PDAC) by exploiting the metabolic vulnerabilities of cancer cells .
Case Study 2: Autophagy Modulation
Another research effort highlighted the ability of derivatives to modulate autophagy selectively. The compounds increased basal levels of autophagy but impaired flux during starvation conditions. This dual action may provide a therapeutic window where cancer cells are targeted without affecting normal cells, potentially leading to fewer side effects compared to traditional chemotherapeutics .
Properties
IUPAC Name |
1-benzyl-3,5-dimethylpyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-9-12(18(13,16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGSKRVLRMHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156916-20-9 | |
Record name | 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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